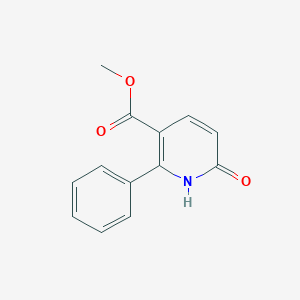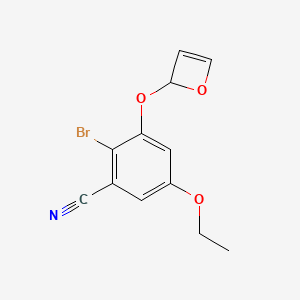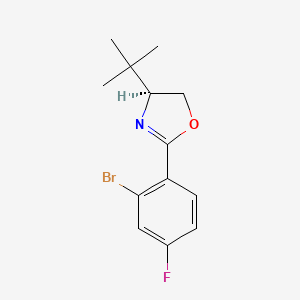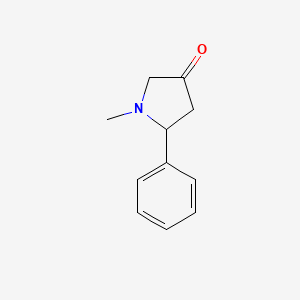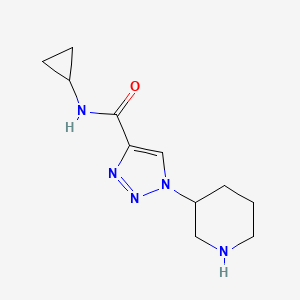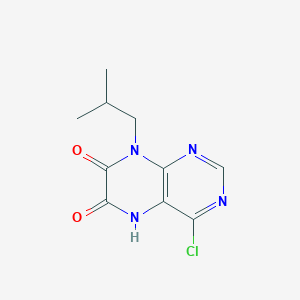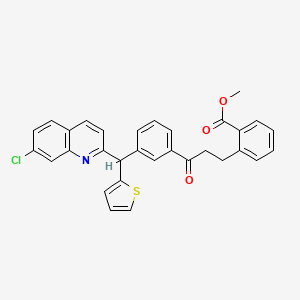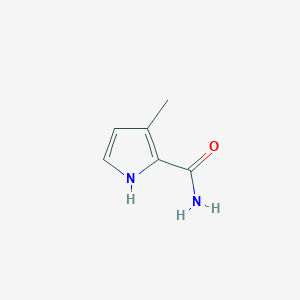
3-Methyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1H-pyrrole-2-carboxamide is a heterocyclic organic compound with the molecular formula C6H8N2O It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-pyrrole-2-carboxamide typically involves the reaction of 3-methylpyrrole with a carboxylating agent. One common method is the reaction of 3-methylpyrrole with phosgene or its derivatives in the presence of a base, such as triethylamine, to form the corresponding carboxamide . Another approach involves the use of carbonyldiimidazole (CDI) as a carboxylating agent .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions, such as temperature control and efficient mixing, can enhance the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, borane
Substitution: Electrophiles such as halogens, sulfonyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Substituted pyrrole derivatives
Applications De Recherche Scientifique
3-Methyl-1H-pyrrole-2-carboxamide has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methyl-1H-pyrrole-2-carboxamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The carboxamide group can form hydrogen bonds with enzymes and receptors, modulating their activity. The pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole-2-carboxamide: Lacks the methyl group at the third position, resulting in different chemical reactivity and biological activity.
3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxamide: Contains additional chlorine substituents, which can enhance its antibacterial properties.
Uniqueness
3-Methyl-1H-pyrrole-2-carboxamide is unique due to the presence of both a methyl group and a carboxamide group on the pyrrole ring
Propriétés
IUPAC Name |
3-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-2-3-8-5(4)6(7)9/h2-3,8H,1H3,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJXPNRBWXQJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
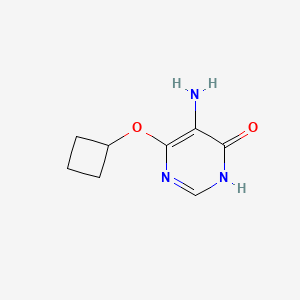
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide](/img/structure/B11777794.png)
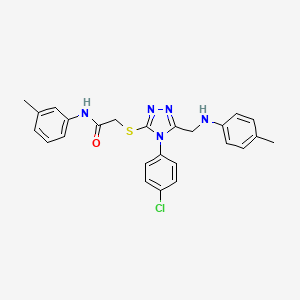

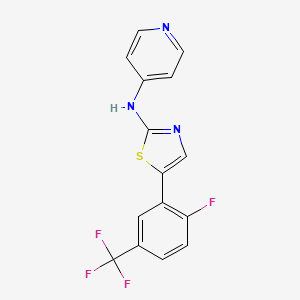
![2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11777825.png)
